![molecular formula C9H19O4P B14546660 Diethyl [2-(oxetan-2-yl)ethyl]phosphonate CAS No. 62129-93-5](/img/structure/B14546660.png)
Diethyl [2-(oxetan-2-yl)ethyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [2-(oxetan-2-yl)ethyl]phosphonate is an organophosphorus compound that features both an oxetane ring and a phosphonate group. The oxetane ring is a four-membered cyclic ether, known for its strained ring structure, which imparts unique reactivity and stability characteristics. The phosphonate group, on the other hand, is a phosphorus-containing functional group that is widely used in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxetane derivatives is through the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of an alkene with a carbonyl compound under UV light . Once the oxetane ring is formed, it can be further functionalized to introduce the phosphonate group.
Industrial Production Methods
Industrial production of diethyl [2-(oxetan-2-yl)ethyl]phosphonate may involve large-scale cycloaddition reactions followed by phosphonylation. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process. For example, palladium-catalyzed cross-coupling reactions have been employed to achieve high yields of phosphonate derivatives .
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(oxetan-2-yl)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphite derivatives.
Substitution: The oxetane ring can undergo ring-opening reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products
Major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted oxetane derivatives. These products have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
Diethyl [2-(oxetan-2-yl)ethyl]phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl [2-(oxetan-2-yl)ethyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring’s strained structure allows it to act as a reactive intermediate in various biochemical pathways. The phosphonate group can mimic phosphate groups, enabling the compound to inhibit enzymes that utilize phosphate substrates .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphonate: A simpler phosphonate derivative without the oxetane ring.
Oxetan-3-one: An oxetane derivative used in medicinal chemistry.
Phosphonic acid derivatives: Compounds with similar phosphorus-containing functional groups.
Uniqueness
Diethyl [2-(oxetan-2-yl)ethyl]phosphonate is unique due to the combination of the oxetane ring and the phosphonate group. This dual functionality imparts distinct reactivity and stability characteristics, making it a versatile compound for various applications in chemistry, biology, and industry .
Properties
CAS No. |
62129-93-5 |
|---|---|
Molecular Formula |
C9H19O4P |
Molecular Weight |
222.22 g/mol |
IUPAC Name |
2-(2-diethoxyphosphorylethyl)oxetane |
InChI |
InChI=1S/C9H19O4P/c1-3-12-14(10,13-4-2)8-6-9-5-7-11-9/h9H,3-8H2,1-2H3 |
InChI Key |
OKZVCIDUMVCNMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCC1CCO1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


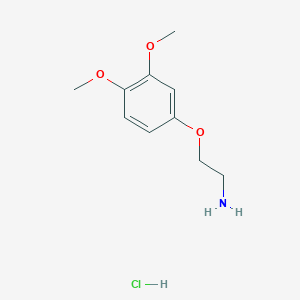
![2-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethenyl}naphthalene](/img/structure/B14546586.png)
![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14546592.png)
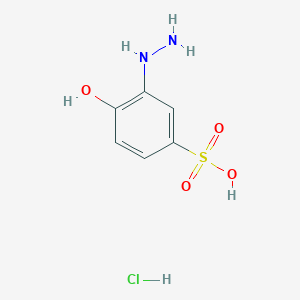
![N-[2,5-Bis(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B14546616.png)
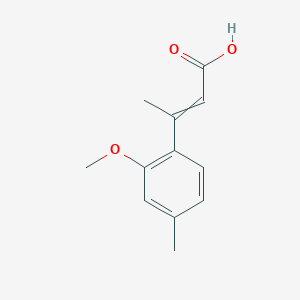
![2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-benzoxazaphosphole](/img/structure/B14546623.png)
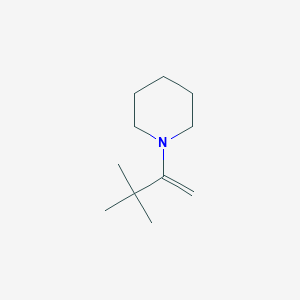
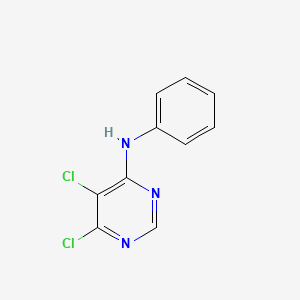
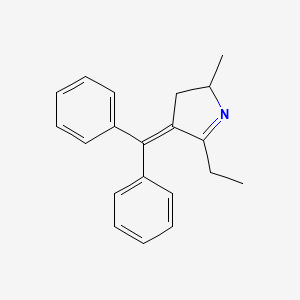
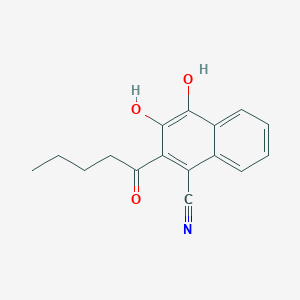
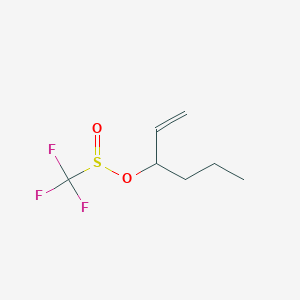
![3-Methyl-5-{[N-(sulfaneylidenemethylidene)glycyl]amino}-1,2-thiazole-4-carboxylic acid](/img/structure/B14546650.png)
![N-Hydroxy-10-nitroso-5,6-dihydrobenzo[c]cinnolin-1-amine](/img/structure/B14546658.png)
